methyl 2H-chromene-8-carboxylate
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Overview
Description
Methyl 2H-chromene-8-carboxylate is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are found in various natural products and pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2H-chromene-8-carboxylate typically involves cyclization reactions. One common method is the reaction of salicylaldehyde with methyl acetoacetate in the presence of a base, such as piperidine, to form the chromene ring . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2H-chromene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromene-8-carboxylic acids.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include chromene-8-carboxylic acids, dihydrochromene derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2H-chromene-8-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2H-chromene-8-carboxylate involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways . The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Methyl 2H-chromene-8-carboxylate can be compared with other similar compounds, such as:
Coumarins: Like chromenes, coumarins are oxygen-containing heterocycles with diverse biological activities.
Flavonoids: Flavonoids are another class of compounds with a similar structure to chromenes.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
Methyl 2H-chromene-8-carboxylate is a compound belonging to the chromene family, characterized by its fused benzene and pyran ring structure. This compound has garnered attention in recent years due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Weight : Approximately 194.20 g/mol.
- Functional Groups : Contains a carboxylate group at the 8-position, which is significant for its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study found that derivatives of this compound demonstrated substantial antibacterial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 μg/mL |
Enterococcus faecalis | 8 μg/mL |
Escherichia coli | 16 μg/mL |
Pseudomonas aeruginosa | 32 μg/mL |
These findings suggest that this compound could serve as a potential lead compound in the development of new antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. It has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways. For instance, a derivative exhibited low micromolar potency against tumor-associated carbonic anhydrases (CA IX and CA XII), which are recognized as targets for cancer therapy.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.0 |
HCT-116 (Colon Cancer) | 3.5 |
HepG-2 (Liver Cancer) | 4.0 |
The mechanism of action appears to involve the inhibition of tumor growth by inducing cell cycle arrest and apoptosis .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study synthesized several derivatives of this compound and evaluated their antibacterial activity against clinical isolates. The results indicated that specific modifications to the chromene structure enhanced antimicrobial potency, particularly against resistant strains .
- Case Study on Anticancer Mechanism : Another investigation focused on the apoptotic effects of this compound derivatives on human cancer cell lines. The study revealed that these compounds could effectively inhibit tumor growth by targeting specific cellular pathways involved in apoptosis .
Properties
IUPAC Name |
methyl 2H-chromene-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)9-6-2-4-8-5-3-7-14-10(8)9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEWNOQVLIPMHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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